Fingolimod Stearate Amide

Drug Metabolism Pharmacokinetics Bioequivalence Studies

Fingolimod Stearate Amide (M30) is a critical impurity reference standard representing ~7% of circulating drug-related material. It is not substitutable with other Fingolimod impurities (e.g., M29 ceramide, M3 carboxylic acid) due to its unique MS/MS fragmentation (m/z 573.9) and chromatographic behavior. Essential for validated LC-MS/MS method development in ANDA bioequivalence studies, QC release testing under ICH Q3A, and forced degradation assessments. Procure with full regulatory traceability (FDA UNII-2GQ2LRY07R) to ensure method accuracy and regulatory compliance.

Molecular Formula C37H67NO3
Molecular Weight 573.95
CAS No. 1242271-27-7
Cat. No. B601843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFingolimod Stearate Amide
CAS1242271-27-7
SynonymsN-(1-Hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl)stearamide
Molecular FormulaC37H67NO3
Molecular Weight573.95
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)NC(CCC1=CC=C(C=C1)CCCCCCCC)(CO)CO
InChIInChI=1S/C37H67NO3/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-21-23-25-36(41)38-37(32-39,33-40)31-30-35-28-26-34(27-29-35)24-22-20-10-8-6-4-2/h26-29,39-40H,3-25,30-33H2,1-2H3,(H,38,41)
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Fingolimod Stearate Amide (CAS 1242271-27-7) Procurement Guide: Regulatory Impurity and Metabolite Reference Standard


Fingolimod Stearate Amide (CAS 1242271-27-7), also designated Fingolimod metabolite M30, is an amide derivative of the immunomodulatory drug Fingolimod (FTY720), characterized by the substitution of an octadecanamide (stearamide) moiety onto the aminodiol core [1]. The compound is formally recognized in the FDA Global Substance Registration System with the Unique Ingredient Identifier UNII-2GQ2LRY07R [2]. Structurally, the addition of the C18 stearate amide chain increases the computed XLogP3 to 12.8, compared to Fingolimod's XLogP3 of 4.4, indicating substantially enhanced lipophilicity [1]. This compound is not an active pharmaceutical agent but is functionally classified as a process-related impurity and a specific inactive metabolite of Fingolimod, representing approximately 7% of the total drug-related material in circulation following administration [3].

Procurement Risk Analysis for Fingolimod Stearate Amide: Why In-Class Analogs Are Not Interchangeable


Scientific and industrial users cannot substitute Fingolimod Stearate Amide with other Fingolimod impurities, metabolites, or derivatives due to fundamental differences in analytical target identity, regulatory filing context, and structural detection characteristics. Fingolimod Stearate Amide (M30) is a distinct, named metabolite representing a specific 7% fraction of the circulating drug-related material profile, distinguishing it from M29 (ceramide, 9%) and M3 (carboxylic acid, 8%) in both chromatographic behavior and quantification requirements [1]. Unlike pharmacopoeial impurities listed as Impurities A–I in USP/EP monographs, Fingolimod Stearate Amide is a process-related impurity observed during API synthesis that requires separate characterization and control under ICH Q3A guidelines [2]. Furthermore, substitution with Fingolimod (parent) or Fingolimod phosphate (active metabolite) is impossible in analytical contexts because Fingolimod Stearate Amide possesses a unique molecular formula (C₃₇H₆₇NO₃, MW 573.9) and distinct MS/MS fragmentation pattern essential for validated LC-MS/MS quantification methods in ANDA bioequivalence studies [3]. The compound's identity as an impurity with a regulatory-facing application—method validation and QC for ANDA filings—means that any alternative compound lacking this specific CAS registry number (1242271-27-7) and UNII code (2GQ2LRY07R) cannot fulfill the traceability requirements mandated by regulatory authorities for commercial Fingolimod production [4].

Quantitative Differentiation of Fingolimod Stearate Amide: Comparative Evidence for Scientific Procurement Decisions


Fingolimod Stearate Amide Metabolic Profile: Comparative Quantification vs. M29 and M3 Metabolites

Fingolimod Stearate Amide (metabolite M30) constitutes a quantifiable and distinct fraction of the circulating drug-related material following Fingolimod administration. In human pharmacokinetic studies, M30 represents 7% of total drug-related exposure, distinguishing it from the closely related ceramide metabolite M29 (9%) and the carboxylic acid metabolite M3 (8%) [1]. This differential abundance is critical for analytical method development, as validated LC-MS/MS methods for Fingolimod bioequivalence studies must separately resolve and quantify M30 from co-eluting M29 and M3 species. The parent Fingolimod accounts for only approximately 5% of circulating material, while the active moiety Fingolimod phosphate accounts for approximately 10% [1]. This metabolic profile directly informs which reference standards must be procured for comprehensive method validation packages.

Drug Metabolism Pharmacokinetics Bioequivalence Studies ANDAs LC-MS/MS Method Development

Fingolimod Stearate Amide Lipophilicity: XLogP3 Comparison with Fingolimod Parent

The computed XLogP3 value for Fingolimod Stearate Amide is 12.8, representing an approximately 8.4 log unit increase in lipophilicity compared to the parent Fingolimod compound, which has a computed XLogP3 of approximately 4.4 [1][2]. This substantial difference arises from the replacement of the primary amine group in Fingolimod with the C18 stearamide moiety, which adds 18 carbons in a saturated alkyl chain. This difference in physicochemical properties translates directly to reversed-phase chromatographic behavior, where Fingolimod Stearate Amide exhibits substantially longer retention times on C18 columns, requiring distinct mobile phase conditions for optimal resolution. Fingolimod phosphate (the active metabolite) has an XLogP3 of approximately 3.2, making it the most polar species among the relevant analytes, while M29 ceramide has a similar lipophilicity to M30 [2].

Chromatographic Method Development Reversed-Phase HPLC Extraction Recovery Optimization Analytical Chemistry

Regulatory Identity Differentiation: UNII Assignment vs. Non-Listed Fingolimod Impurities

Fingolimod Stearate Amide possesses a formally assigned FDA Unique Ingredient Identifier (UNII) code: 2GQ2LRY07R [1]. This assignment by the FDA Global Substance Registration System (GSRS) indicates that the compound is a recognized substance of regulatory interest with a stable identity for submission tracking purposes. In contrast, many other Fingolimod process-related impurities (e.g., certain synthetic intermediates or degradation products not listed in USP monographs) lack assigned UNII codes and require additional characterization burden when referenced in ANDA or DMF filings [2]. The UNII assignment streamlines cross-referencing in FDA communications and ensures consistent identification across multiple application sections. Among Fingolimod metabolites, only a subset including M30, M29, and M3 have distinct UNII codes; other minor metabolites detected in circulation lack this formal regulatory identifier.

Regulatory Submissions Drug Master Files Reference Standard Qualification FDA Compliance

Validated Application Scenarios for Fingolimod Stearate Amide (CAS 1242271-27-7) Procurement


Analytical Method Development and Validation (AMV) for ANDA Bioequivalence Studies

Fingolimod Stearate Amide is used as a quantitative reference standard for developing and validating LC-MS/MS methods to measure the M30 metabolite in human plasma samples during ANDA bioequivalence studies. Given that M30 constitutes 7% of total circulating drug-related material, accurate quantification of this metabolite is required to demonstrate that a generic Fingolimod formulation produces a metabolite profile comparable to the reference listed drug Gilenya® [1]. Laboratories procure this compound to establish calibration curves, determine lower limits of quantification (LLOQ) specific to the M30 MRM transition (m/z 573.9 → characteristic fragments), and validate method accuracy and precision according to FDA Bioanalytical Method Validation Guidance.

Quality Control (QC) Testing During Commercial Fingolimod API Manufacturing

Fingolimod Stearate Amide serves as an impurity reference marker in QC release testing of Fingolimod active pharmaceutical ingredient (API) batches. Under ICH Q3A guidelines, any impurity present at levels ≥0.10% relative to the API must be identified, characterized, and controlled [1]. Fingolimod Stearate Amide is observed as a process-related impurity during Fingolimod synthesis [2]. QC laboratories procure this compound as a certified reference standard to establish system suitability in HPLC/UPLC methods, identify the M30 peak in API chromatograms, and verify that the impurity level remains below the established specification limit in each commercial batch prior to release for finished dosage form manufacturing.

Forced Degradation Studies for Fingolimod Formulation Stability Assessment

Fingolimod Stearate Amide is utilized as a reference standard in forced degradation studies (stress testing) of Fingolimod finished dosage forms. During these studies, the formulated drug product is subjected to accelerated stability conditions (elevated temperature, humidity, oxidation, photolysis) to identify potential degradation products. The presence or absence of Fingolimod Stearate Amide in stressed samples helps establish whether the amide impurity is formed via degradation pathways or exclusively during API synthesis [1]. This determination is critical for assigning impurity origins (process-related vs. degradation-related) and establishing appropriate shelf-life specifications in regulatory stability protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fingolimod Stearate Amide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.